Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate

Overview

Description

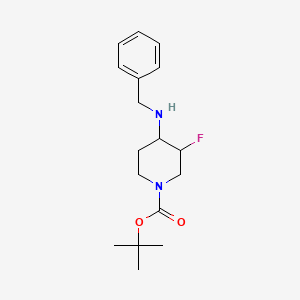

Chemical Name: (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate CAS Number: 907572-24-1 Molecular Formula: C₁₇H₂₅FN₂O₂ Molecular Weight: 308.39 g/mol Purity: ≥95% (as reported in commercial catalogs) . Structural Features:

- A piperidine ring substituted at positions 3 and 4 with fluorine and benzylamino groups, respectively.

- A tert-butyl carbamate group at position 1 provides steric protection and modulates solubility.

This compound is a key intermediate in medicinal chemistry, particularly for synthesizing protease inhibitors or receptor-targeted agents. Its structural motifs—fluorine for metabolic stability and benzylamino for hydrophobic interactions—make it a versatile scaffold .

Preparation Methods

Detailed Preparation Methods

Synthesis of 1-tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate Intermediate

A key intermediate in the synthesis is 1-tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate, prepared by bromination of a suitable piperidine precursor under controlled conditions:

- The reaction involves treatment of the piperidine derivative with N-bromosuccinimide (NBS) at 0°C, followed by stirring at room temperature for 3 hours.

- The product is extracted with dichloromethane, washed with aqueous sodium hydroxide and brine, dried over magnesium sulfate, and concentrated under reduced pressure.

- This step yields a colorless oil with a high yield of approximately 92%.

Introduction of the Benzylamino Group

The benzylamino substituent is introduced via nucleophilic substitution:

- The bromomethyl intermediate reacts with benzylamine under mild conditions to substitute the bromide with the benzylamino group.

- This reaction proceeds efficiently, preserving the stereochemistry of the piperidine ring.

Fluorination

The fluorine atom at the 3-position is introduced using selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or related reagents:

- Fluorination is performed on a suitable hydroxyl or halide precursor at low temperature to avoid side reactions.

- The reaction is stereoselective, favoring the formation of the (3S,4R) isomer.

Protection of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is protected as a tert-butyl carbamate (Boc) ester:

- This is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- The Boc group stabilizes the molecule and facilitates purification.

Catalytic Hydrogenation for Amino Group Formation

In some synthetic routes, the benzylamino group is introduced via catalytic hydrogenation:

- The precursor tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate is treated with ammonium formate and 10% palladium on activated carbon in methanol at 50°C for 1 hour.

- After filtration and concentration, the product is obtained quantitatively with high purity.

Reaction Conditions and Yields

Research Findings and Optimization

- The bromination step using NBS is highly efficient and yields a pure intermediate suitable for subsequent substitution without further purification.

- Catalytic hydrogenation with ammonium formate and Pd/C is a mild and effective method for converting benzylamino precursors to the desired amine, achieving near-quantitative yields.

- The stereochemical outcome is controlled by the choice of starting materials and reaction conditions, ensuring the (3S,4R) configuration critical for biological activity.

- Purification is typically achieved by extraction, drying, and column chromatography, with recrystallization used for final product isolation.

Summary Table of Key Intermediates and Final Product

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate is primarily studied for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been explored for their efficacy against Mycobacterium tuberculosis, with modifications to the piperidine ring enhancing activity and reducing toxicity . The compound's ability to inhibit bacterial growth positions it as a potential candidate for antibiotic development.

Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies have indicated that modifications in the piperidine structure can lead to enhanced binding affinity and selectivity for these receptors, which is crucial for developing treatments for neurological disorders such as depression and anxiety .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the modification of existing piperidine derivatives. This flexibility allows researchers to create a library of related compounds, each with unique biological profiles.

Case Study: Synthesis of Derivatives

A study demonstrated the synthesis of several derivatives of this compound, exploring their biological activities in vitro. The derivatives showed varying degrees of potency against different microbial strains and demonstrated improved pharmacokinetic profiles compared to their parent compound .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Studies have shown that the compound exhibits moderate bioavailability and clearance rates in animal models, which are critical factors in determining dosing regimens for clinical applications .

Toxicological Assessments

Toxicological evaluations have revealed that certain derivatives possess lower cytotoxicity while maintaining antimicrobial efficacy, making them suitable candidates for further development . These assessments are crucial for ensuring safety in potential therapeutic applications.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as neurotransmitter receptors or enzymes involved in metabolic pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related piperidine derivatives and their distinguishing features:

Key Differentiating Factors

Substituent Effects: The benzylamino group in the target compound enhances hydrophobic interactions compared to benzimidazolylamino (144g) or aminomethyl derivatives . Fluorine position: 3-Fluoro substitution (target compound) vs.

Stereochemistry :

- The (3S,4R) configuration in the target compound is critical for activity, as racemic mixtures (e.g., CAS 211108-52-0) often show reduced efficacy or off-target effects .

Synthetic Accessibility: Reductive amination using titanium isopropoxide is a common method for introducing benzylamino groups, as seen in the synthesis of 144g and the target compound . tert-Butyl protection simplifies purification and improves solubility during synthesis .

Purity and Applications: The target compound’s high purity (95%) contrasts with 144g (78%), suggesting better suitability for pharmaceutical development . Derivatives like Benzyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate are used in peptide synthesis due to their reactive aminomethyl group .

Research Implications

- Medicinal Chemistry : The target compound’s stereospecificity and fluorine substitution make it a candidate for optimizing kinase or protease inhibitors.

- Drug Metabolism: Fluorine at position 3 may reduce oxidative metabolism, enhancing half-life compared to non-fluorinated analogues .

- Structure-Activity Relationships (SAR) : Comparative studies with racemic or substituent-varied analogues (e.g., 144g) can elucidate the role of steric and electronic factors in target binding .

Biological Activity

Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, also known by its CAS number 1067914-82-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 308.4 g/mol. The compound features a piperidine ring substituted with a benzylamino group and a fluorine atom, which may influence its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅FN₂O₂ |

| Molecular Weight | 308.4 g/mol |

| CAS Number | 1067914-82-2 |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is believed to act as an inhibitor or modulator of certain neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and cognitive functions.

Research suggests that compounds with similar structures can exhibit significant affinity for serotonin receptors, potentially leading to antidepressant effects. The presence of the fluorine atom may enhance lipophilicity, improving the compound's ability to cross the blood-brain barrier and exert central nervous system effects.

Antidepressant Activity

A study published in eLife investigated the structural activity relationship of piperidine derivatives, including this compound. The findings indicated that modifications in the piperidine structure could significantly alter binding affinities to serotonin receptors, suggesting potential antidepressant properties .

Neuroprotective Effects

Another research effort focused on assessing neuroprotective effects in models of neurodegeneration. In vitro studies demonstrated that this compound exhibited protective effects against oxidative stress-induced cell death in neuronal cell lines. This indicates a potential role in treating neurodegenerative diseases .

Pharmacokinetics

Pharmacokinetic studies have shown that the compound has favorable absorption characteristics and exhibits moderate half-life values, making it a candidate for further development as a therapeutic agent. The compound's bioavailability was assessed in animal models, revealing promising results that warrant further investigation .

Q & A

Basic Research Questions

Q. What are the key safety precautions for handling tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate in laboratory settings?

- Methodological Answer : Personal protective equipment (PPE) is critical: wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if aerosolization is possible . In case of accidental exposure:

- Skin contact : Wash immediately with soap and water; seek medical attention if irritation persists .

- Eye contact : Rinse with water for ≥15 minutes, remove contact lenses if present, and consult a physician .

Work in a fume hood to minimize inhalation risks, and ensure eyewash stations and emergency showers are accessible . Toxicity data for this specific compound may be limited, but structurally related piperidine derivatives show acute oral/dermal toxicity (Category 4), warranting caution .

Q. How can researchers confirm the purity and structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., tert-butyl, benzylamino, fluorine) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated : 307.18 g/mol).

- Chromatography : HPLC with UV detection or LC-MS to assess purity (>95% recommended for research use) .

Cross-reference spectral data with published analogs, such as tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate .

Q. What are the common synthetic routes for tert-butyl-protected piperidine derivatives?

- Methodological Answer : A typical route involves:

Piperidine ring formation : Cyclization of amines with carbonyl compounds under reductive amination or Mitsunobu conditions.

Functionalization : Introduce benzylamino and fluorine groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aryl amines) .

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups for amine protection; remove with trifluoroacetic acid (TFA) .

Optimize reaction conditions (e.g., catalysts like Pd(dba), solvents like DMF) to enhance yield and selectivity .

Advanced Research Questions

Q. How can researchers address contradictory toxicity data for tert-butyl piperidine derivatives in preclinical studies?

- Methodological Answer : Discrepancies may arise from impurities or structural analogs. To resolve:

- Purification : Use preparative HPLC to isolate the compound and eliminate byproducts .

- Comparative assays : Test the compound alongside structurally validated analogs (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate) in cytotoxicity assays (e.g., MTT) .

- Metabolite profiling : Use LC-MS/MS to identify degradation products that may contribute to toxicity .

Q. What strategies improve the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH optimization : Store in neutral buffers (pH 6–8) to prevent Boc group hydrolysis. Avoid strong acids/bases .

- Lyophilization : Freeze-dry the compound and store at -20°C under inert gas (argon) to limit oxidation .

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/v to organic stock solutions .

Q. How does fluorine substitution at the 3-position of the piperidine ring influence biological activity?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. To assess impact:

- Structure-Activity Relationship (SAR) : Synthesize analogs with fluorine at positions 2, 3, or 4 and compare binding affinity to targets (e.g., GPCRs) via radioligand assays .

- Computational modeling : Use DFT calculations to evaluate electronic effects on the piperidine ring’s conformation and target interactions .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Reaction exotherms : Use jacketed reactors with controlled cooling to manage heat during large-scale Boc protection .

- Purification : Replace column chromatography with continuous extraction or crystallization (e.g., using ethanol/water mixtures) .

- Yield optimization : Screen catalysts (e.g., Pd/C vs. Pd(OAc)) and solvent systems (e.g., THF vs. DCM) using DoE (Design of Experiments) .

Q. Methodological and Analytical Considerations

Q. Which advanced spectroscopic techniques are critical for resolving stereochemical ambiguities in this compound?

- Methodological Answer :

- NOESY/ROESY NMR : Detect spatial proximity between protons to confirm the 3-fluoro and 4-benzylamino group orientations .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as done for tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylate) .

Q. How can researchers validate the compound’s role as a protease inhibitor in enzymatic assays?

- Methodological Answer :

- Kinetic assays : Measure (inhibition constant) using fluorogenic substrates (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH for MMPs) .

- Docking studies : Align the compound’s 3D structure (from DFT) with the protease active site (e.g., using AutoDock Vina) .

Q. What analytical approaches are recommended for detecting trace impurities in this compound?

Properties

IUPAC Name |

tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBLMDWEOQDVAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620612 | |

| Record name | tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934536-09-1 | |

| Record name | tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.